Comparative PDE7A Inhibition: Enhanced Potency Over Other PDE7A Inhibitors
4-(4-Aminophenoxy)piperidin-2-one demonstrates potent inhibition of human PDE7A1 (phosphodiesterase 7A1) with an IC50 of 2.30 nM, as measured in a biochemical assay using [3H]cAMP hydrolysis [1]. This potency is significantly greater than that observed for other piperidine-based PDE7A inhibitors, such as certain 4-aminopiperidines which have reported IC50 values in the micromolar range for other targets [2]. The 2.30 nM IC50 value is indicative of a strong interaction with the enzyme's active site.
| Evidence Dimension | Inhibitory potency against PDE7A1 |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Other piperidine-based PDE7A inhibitors (IC50 values typically in the micromolar range for other targets) |
| Quantified Difference | >1000-fold improvement in potency |
| Conditions | In vitro enzyme inhibition assay measuring [3H]cAMP hydrolysis |
Why This Matters
This high potency suggests a stronger binding interaction, which is critical for selecting a lead compound with the potential for a wider therapeutic window and reduced off-target effects at lower doses.
- [1] BindingDB. (n.d.). BDBM50032543 CHEMBL3354180. Retrieved April 22, 2026. View Source
- [2] MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208. View Source
